molecular formula C9H13NO2S B13161489 Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone

Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone

Cat. No.: B13161489
M. Wt: 199.27 g/mol
InChI Key: JJTJVWIVYOTGEL-UHFFFAOYSA-N
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Description

Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of an ethyl group, an imino group, a 3-methoxyphenyl group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with sulfur monochloride to yield the desired compound. The reaction conditions generally include:

    Temperature: The reactions are usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: No specific catalysts are required for these reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds also contain sulfur and have similar biological activities.

    Sulfonamides: Known for their antimicrobial properties, sulfonamides share some structural similarities.

    Imines: Compounds containing imino groups, which are also reactive and have diverse applications.

List of Similar Compounds

  • Thiazolidine-2,4-dione
  • Sulfanilamide
  • Benzylideneaniline

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl-imino-(3-methoxyphenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H13NO2S/c1-3-13(10,11)9-6-4-5-8(7-9)12-2/h4-7,10H,3H2,1-2H3

InChI Key

JJTJVWIVYOTGEL-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=CC(=C1)OC

Origin of Product

United States

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